molecular formula C14H20ClN3O2 B10964398 1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea

1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea

Cat. No.: B10964398
M. Wt: 297.78 g/mol
InChI Key: OCHSPUJVVYDNCB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and a morpholine ring in its structure suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group and morpholine ring allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-[3-(piperidin-4-yl)propyl]urea: Similar structure with a piperidine ring instead of morpholine.

    1-(3-Chlorophenyl)-3-[3-(pyrrolidin-4-yl)propyl]urea: Contains a pyrrolidine ring.

    1-(3-Chlorophenyl)-3-[3-(azepan-4-yl)propyl]urea: Features an azepane ring.

Uniqueness

1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropyl)urea

InChI

InChI=1S/C14H20ClN3O2/c15-12-3-1-4-13(11-12)17-14(19)16-5-2-6-18-7-9-20-10-8-18/h1,3-4,11H,2,5-10H2,(H2,16,17,19)

InChI Key

OCHSPUJVVYDNCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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